3-Deazaguanosine triphosphate
CAS No.: 103122-85-6
Cat. No.: VC20754106
Molecular Formula: C11H17N4O14P3
Molecular Weight: 522.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103122-85-6 |
---|---|
Molecular Formula | C11H17N4O14P3 |
Molecular Weight | 522.19 g/mol |
IUPAC Name | [[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Standard InChI | InChI=1S/C11H17N4O14P3/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H,22,23)(H,24,25)(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1 |
Standard InChI Key | FCBFMNZRZDXNQB-MGUDNFKCSA-N |
Isomeric SMILES | C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES | C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES | C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Introduction
Molecular Formula
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Molecular Formula: C11H14N4O5P3
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Molecular Weight: Approximately 329.25 g/mol
Structural Characteristics
3-Deazaguanosine triphosphate is characterized by the absence of the nitrogen atom at the 3-position of the guanine base, which distinguishes it from guanosine triphosphate. This structural modification affects its biological activity and interaction with enzymes.
Synonyms
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3-Deazaguanosine-5'-triphosphate
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3-DGTP
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7-Ribosyl-3-deazaguanine triphosphate
Mechanism of Action
Research indicates that 3-deazaguanosine triphosphate can be metabolized from its nucleoside form through phosphorylation processes in cells, particularly in Chinese hamster ovary (CHO) cells. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a crucial role in this conversion, although resistance to this enzyme can lead to reduced levels of the triphosphate derivative .
Cytotoxicity and Antiviral Activity
Studies have shown that 3-deazaguanosine exhibits cytotoxic effects against various tumor cell lines, with the toxicity being reversible upon drug removal. The compound interferes with DNA synthesis by inhibiting key enzymes involved in purine metabolism, such as guanosine monophosphate reductase and IMP dehydrogenase .
Additionally, it has been noted for its antiviral properties, particularly against Friend leukemia virus-induced splenomegaly in mice, where it demonstrated significant survival benefits at higher doses .
Metabolism Studies
In metabolic studies involving CHO cells, it was observed that 3-deazaguanosine was converted into its triphosphate form, which was then incorporated into cellular material . This conversion underscores the potential of 3-deazaguanosine triphosphate as an active metabolite in cellular processes.
Inhibition Studies
The compound has been found to inhibit various metabolic pathways:
Enzyme | Inhibition Percentage |
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IMP Dehydrogenase | ~60% |
Guanylic Acid Phosphorylase | Not significantly inhibited |
These findings indicate that while it has a notable inhibitory effect on certain enzymes, it does not affect all pathways uniformly .
Clinical Implications
The implications of these findings suggest that 3-deazaguanosine triphosphate could be explored further as a therapeutic agent in cancer treatment and antiviral therapies due to its ability to disrupt nucleic acid synthesis in rapidly dividing cells.
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